molecular formula C20H30O4 B8261737 ent-9-Hydroxy-15-oxo-19-kauraic acid

ent-9-Hydroxy-15-oxo-19-kauraic acid

Cat. No.: B8261737
M. Wt: 334.4 g/mol
InChI Key: KMVZHTJBTBTQAN-UHFFFAOYSA-N
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Description

ent-9-Hydroxy-15-oxo-19-kauraic acid: is a diterpenoid compound isolated from various plant species, including the Chinese herbal medicine Pteris semipinnata L. This compound has garnered significant attention due to its potential therapeutic properties, particularly its antitumor activity .

Chemical Reactions Analysis

Types of Reactions: : ent-9-Hydroxy-15-oxo-19-kauraic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of additional ketone or carboxylic acid groups, while reduction may yield alcohol derivatives .

Properties

IUPAC Name

10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVZHTJBTBTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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